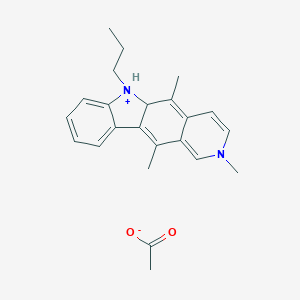
2-Methyl-6-propylellipticinium acetate
Description
Properties
CAS No. |
114752-50-0 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,5,11-trimethyl-6-propyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium;acetate |
InChI |
InChI=1S/C21H24N2.C2H4O2/c1-5-11-23-19-9-7-6-8-17(19)20-14(2)18-13-22(4)12-10-16(18)15(3)21(20)23;1-2(3)4/h6-10,12-13,21H,5,11H2,1-4H3;1H3,(H,3,4) |
InChI Key |
MFNKVHXGGRTDAX-UHFFFAOYSA-N |
SMILES |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
Canonical SMILES |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
Synonyms |
2-methyl-6-propylellipticine 2-methyl-6-propylellipticinium acetate 2-MPEPT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Neither nor addresses ellipticinium analogs or related compounds.
- discusses vinyl acetate, a monomer used in polymer production, which is chemically unrelated to ellipticinium-based compounds .
Critical Limitations of the Provided Evidence
- No pharmacological, structural, or mechanistic data on ellipticinium derivatives.
- No comparative studies (e.g., efficacy, toxicity, or pharmacokinetics) between "2-Methyl-6-propylellipticinium acetate" and other ellipticine analogs (e.g., 9-hydroxyellipticine, elliptinium chloride).
- No data tables or research findings relevant to the query.
Recommendations for Further Inquiry
To address the query adequately, the following steps are necessary:
Access specialized pharmacological or oncology databases (e.g., PubMed, SciFinder) for ellipticinium-related studies.
Review peer-reviewed articles on ellipticine derivatives, focusing on structure-activity relationships and comparative efficacy.
Include data from clinical trials or preclinical studies comparing ellipticinium salts with other topoisomerase II inhibitors (e.g., doxorubicin, etoposide).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


